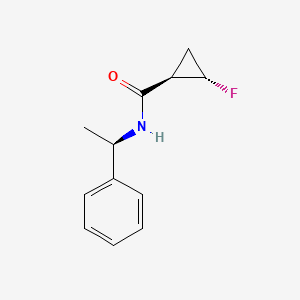

(trans)-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide

CAS No.:

Cat. No.: VC13527387

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FNO |

|---|---|

| Molecular Weight | 207.24 g/mol |

| IUPAC Name | (1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |

| Standard InChI Key | XWUIVRLWEGBPDB-MIMYLULJSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C2CC2F |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2CC2F |

Introduction

N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a complex organic compound with a unique structural arrangement. It features a fluorocyclopropyl group and a phenylethylacetamide moiety, contributing to its potential biological activity and applications in pharmaceutical research. The compound's CAS number is 1823824-06-1, and its molecular formula is C13H16FNO .

Synthesis Methods

The synthesis of N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide typically involves several key steps:

-

Formation of the Fluorocyclopropyl Group: This involves the cyclopropanation of an appropriate alkene with a fluorinating agent under controlled conditions.

-

Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

-

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.

Mechanism of Action and Biological Activity

The mechanism of action for N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorocyclopropyl group enhances binding affinity and selectivity toward these targets, while the phenylethylacetamide moiety aids in stability and bioavailability.

Applications in Scientific Research

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It is studied for its potential biological activities, including interactions with enzymes and receptors, and has applications in medicine, particularly in the treatment of neurological disorders and cancer.

Comparison with Similar Compounds

N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide can be compared with its cis isomer, which has different stereochemistry leading to variations in chemical and biological properties. Other similar compounds include those with different halogen substitutions (e.g., chlorine) or different configurations at the chiral center.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume